(3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic Acid
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Overview
Description
(3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 6-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, coupling reactions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
(3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic systems.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid include:
3-methylpyridine: A precursor to various pyridine derivatives.
3-(5)-aminopyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Compounds with significant biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the pyridine ring makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(5-11-6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
JYDYKSGHXXIWCC-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=NC=C(C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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